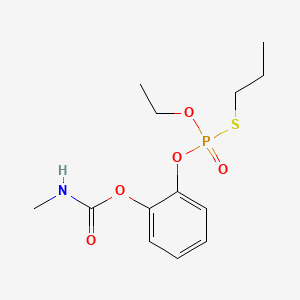
Phosphocarb
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is used in agriculture to control pests and improve crop yields.
Preparation Methods
Phosphocarb can be synthesized through a series of chemical reactions involving the appropriate precursors. One common method involves the reaction of O-ethyl O-[2-hydroxyphenyl] S-propyl phosphorothioate with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Phosphocarb undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphoric acid derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of phosphine derivatives. Reducing agents such as lithium aluminum hydride are often used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ethoxy or propylthio groups are replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Phosphocarb has several scientific research applications:
Chemistry: It is used as a model compound to study chiral pesticides and their environmental impact.
Biology: Researchers use this compound to investigate its effects on various biological systems, including its toxicity to non-target organisms.
Medicine: this compound’s potential as a therapeutic agent is explored in studies focusing on its mechanism of action and potential side effects.
Industry: It is used in the development of new agricultural products and formulations to improve pest control efficiency
Mechanism of Action
Phosphocarb exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing overstimulation of the nervous system and eventual paralysis of the target pests. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .
Comparison with Similar Compounds
Phosphocarb is unique compared to other similar compounds due to its specific chiral structure and mode of action. Similar compounds include:
- Amidothioate
- Fenamiphos
- Fosthiazate
- Imicyafos
- Isamidofos
- Trifenofos
These compounds also contain a chiral phosphorus atom and are used as pesticides, but they differ in their chemical structures and specific applications .
Properties
CAS No. |
126069-54-3 |
|---|---|
Molecular Formula |
C13H20NO5PS |
Molecular Weight |
333.34 g/mol |
IUPAC Name |
[2-[ethoxy(propylsulfanyl)phosphoryl]oxyphenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H20NO5PS/c1-4-10-21-20(16,17-5-2)19-12-9-7-6-8-11(12)18-13(15)14-3/h6-9H,4-5,10H2,1-3H3,(H,14,15) |
InChI Key |
CFGPESLNPCIKIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(=O)(OCC)OC1=CC=CC=C1OC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















